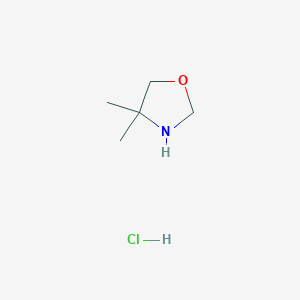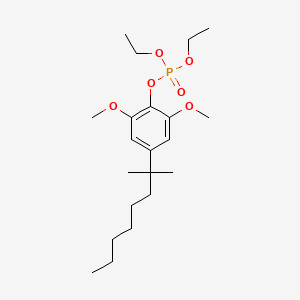![molecular formula C24H29F3O3S2Si B12834763 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and has applications in various scientific research fields. The compound is characterized by the presence of a triisopropylsilyl group, which imparts stability and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate typically involves the reaction of triisopropylsilyl chloride with dibenzo[b,d]thiophene under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or sulfide.
Substitution: Formation of substituted dibenzo[b,d]thiophenium derivatives.
Aplicaciones Científicas De Investigación
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate involves its interaction with specific molecular targets. The triisopropylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Triisopropylsilyl trifluoromethanesulfonate
- Triisopropylsilyl chloride
- Triisopropylsilyl acetylene
Uniqueness
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the triisopropylsilyl group and the dibenzo[b,d]thiophenium core makes it a valuable compound in various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C24H29F3O3S2Si |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
2-dibenzothiophen-5-ium-5-ylethynyl-tri(propan-2-yl)silane;trifluoromethanesulfonate |
InChI |
InChI=1S/C23H29SSi.CHF3O3S/c1-17(2)25(18(3)4,19(5)6)16-15-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24;2-1(3,4)8(5,6)7/h7-14,17-19H,1-6H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
KZSPTRMFLSLZNR-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[Si](C#C[S+]1C2=CC=CC=C2C3=CC=CC=C31)(C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
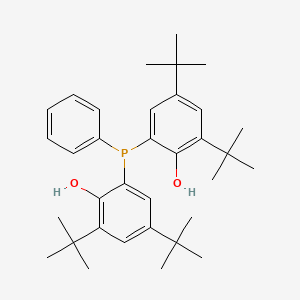

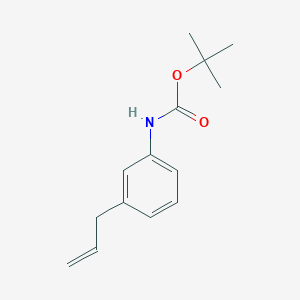
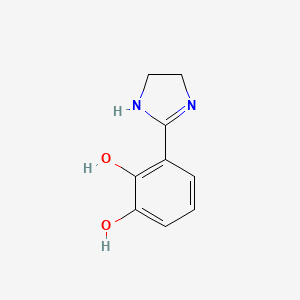
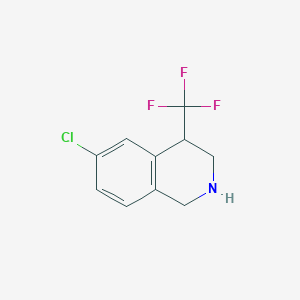

![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)
